p-Tolylmercuric chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

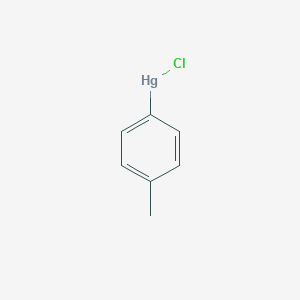

p-Tolylmercuric chloride: is an organomercury compound with the chemical formula C₇H₇ClHg (4-methylphenyl)mercury chloride . This compound is characterized by the presence of a mercury atom bonded to a p-tolyl group (a benzene ring with a methyl group at the para position) and a chlorine atom. It is a white solid that is highly toxic and has been used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

From p-toluenesulfinic acid and mercuric chloride: This method involves the reaction of p-toluenesulfinic acid with mercuric chloride in boiling water.

From p-toluenesulfonyl chloride and diphenylmercury: This reaction occurs at 120°C and produces p-tolylmercuric chloride.

From p-tolylboric acid and mercuric chloride: This method involves the reaction of p-tolylboric acid with mercuric chloride.

Direct mercuration of toluene with mercuric acetate: This method involves the direct reaction of toluene with mercuric acetate.

Industrial Production Methods: Industrial production methods for p-tolylmercury chloride typically involve large-scale reactions similar to the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

- p-Tolylmercuric chloride can undergo oxidation reactions, although specific details on the conditions and products are not widely documented.

Reduction: This compound can be reduced to form metallic mercury and p-tolyl derivatives.

Substitution: This compound can undergo substitution reactions where the chlorine atom is replaced by other groups such as selenocyanate .Common Reagents and Conditions:

Reduction: Common reducing agents include hydrazine hydrate and sodium carbonate.

Substitution: Potassium selenocyanate in acetone is used for substitution reactions.

Major Products Formed:

Reduction: Metallic mercury and p-tolyl derivatives.

Substitution: p-Tolylmercury selenocyanate and other substituted derivatives .Scientific Research Applications

Chemistry: : p-Tolylmercuric chloride is used as a reagent in organic synthesis and as a precursor for other organomercury compounds .

Biology and Medicine: : This compound is used to study the effects of mercury on mammalian neurons due to its potent neurotoxic properties .

Industry: : this compound has been used in agriculture for controlling seed-borne diseases of cereals .

Mechanism of Action

The mechanism of action of p-tolylmercury chloride involves its interaction with cellular components, leading to toxicity. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular damage. It is particularly toxic to neurons, where it can interfere with normal cellular processes and lead to neurotoxicity .

Comparison with Similar Compounds

Phenylmercury chloride: Similar in structure but with a phenyl group instead of a p-tolyl group.

p-Tolylmercury selenocyanate: A derivative of p-tolylmercury chloride where the chlorine atom is replaced by a selenocyanate group.

Mercuric chloride: Contains mercury bonded to two chlorine atoms, lacking the organic p-tolyl group.

Uniqueness: p-Tolylmercuric chloride is unique due to the presence of the p-tolyl group, which imparts specific chemical properties and reactivity. Its ability to undergo substitution reactions to form various derivatives makes it a valuable compound in synthetic chemistry .

Properties

CAS No. |

539-43-5 |

|---|---|

Molecular Formula |

C7H7ClHg |

Molecular Weight |

327.17 g/mol |

IUPAC Name |

(4-methylphenyl)mercury(1+);chloride |

InChI |

InChI=1S/C7H7.ClH.Hg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q;;+1/p-1 |

InChI Key |

PWIXOHDPHIQCLY-UHFFFAOYSA-M |

SMILES |

CC1=CC=C(C=C1)[Hg]Cl |

Canonical SMILES |

CC1=CC=C(C=C1)[Hg+].[Cl-] |

Key on ui other cas no. |

539-43-5 |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

Synonyms |

Chloro(4-methylphenyl)mercury; p-Tolylmercury Chloride; (p-Methylphenyl)Mercuric Chloride; p-Chloromercuriotoluene; p-Methylphenylmercury Chloride; NSC 36721; |

Origin of Product |

United States |

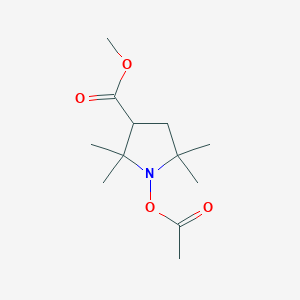

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

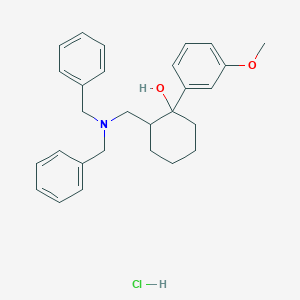

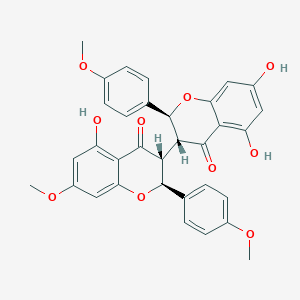

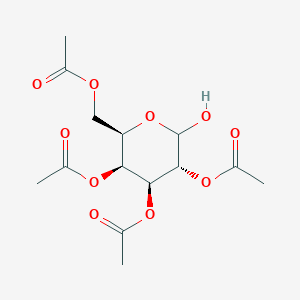

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)